molecular formula C8H7BrO3 B2441211 3-Bromo-6-hydroxy-2-methylbenzoic acid CAS No. 252955-18-3

3-Bromo-6-hydroxy-2-methylbenzoic acid

Cat. No. B2441211
CAS RN: 252955-18-3
M. Wt: 231.045
InChI Key: AJXOCFKDIBBTJK-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-2-methylbenzoic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoic acids and is commonly used in scientific research for its unique properties.

Scientific Research Applications

Bromophenol Derivatives and Algae Research

  • Application : 3-Bromo-6-hydroxy-2-methylbenzoic acid, as part of bromophenol derivatives, was studied in the context of red algae Rhodomela confervoides. These derivatives were analyzed for their structure and potential bioactivity.
  • Finding : Compounds similar to 3-Bromo-6-hydroxy-2-methylbenzoic acid were found inactive against several human cancer cell lines and microorganisms, indicating limited bioactivity in these contexts (Zhao et al., 2004).

Chemical Synthesis and Intermediates

  • Application : This compound serves as an intermediate in chemical syntheses. For instance, it's an intermediate in the preparation of anti-cancer drugs inhibiting thymidylate synthase.
  • Finding : The compound plays a critical role in multi-step synthetic processes, contributing to the development of important pharmaceuticals (Sheng-li, 2004).

Structural and Thermochemical Studies

  • Application : The study of structural and thermochemical properties of bromobenzoic acids, including compounds similar to 3-Bromo-6-hydroxy-2-methylbenzoic acid, contributes to understanding their physical properties and potential applications.
  • Finding : Research in this area helps in resolving ambiguities in the thermochemical and solubility data of bromobenzoic acids, which is essential for pharmaceutical and industrial applications (Zherikova et al., 2016).

Biomedical Applications

  • Application : The compound's derivatives are explored for their potential in biomedical applications, especially in relation to inflammatory diseases.
  • Finding : A derivative of 3-methylbenzaldehyde, closely related to 3-Bromo-6-hydroxy-2-methylbenzoic acid, showed promise for different biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Mechanism of Action

Target of Action

It is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, and viral entry into host cells.

Biochemical Pathways

Given its role in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , it can be inferred that it may influence pathways related to neurotransmission, Hedgehog signaling, and viral entry.

Result of Action

Based on its use in the synthesis of biologically active compounds , it can be inferred that it may have a range of effects, including modulation of neurotransmission, inhibition of Hedgehog signaling, and prevention of HIV-1 entry into host cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-hydroxy-2-methylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interaction with its targets. For instance, the compound is considered hazardous and can cause skin corrosion/irritation and serious eye damage . Therefore, it should be handled with care, ensuring adequate ventilation and avoiding contact with skin and eyes .

properties

IUPAC Name

3-bromo-6-hydroxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXOCFKDIBBTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-hydroxy-2-methylbenzoic acid

CAS RN

252955-18-3
Record name 3-bromo-6-hydroxy-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1A (20.2 g, 0.078 mol), ethanol (150 ml) and an aqueous sodium hydroxide (12 g, 0.3 mol in 100 ml water) is heated under reflux with stirring for 16 hours. The reaction mixture is cooled to room temperature, diluted with water (600 ml) and acidified with concentrated hydrochloric acid. The precipitate is collected and washed with water yielding 18.45 g (100%) white crystals with a melting point of 163-165° C.
Name
1A
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Step 2 A suspension of 2-hydroxy-6-methylbenzoic acid (1.32 g, 8.68 mmol) in acetonitrile (20 mL) at −20° C. was treated with tetrafluoroboric acid dimethyl ether complex (1.109 mL, 9.11 mmol), followed by portionwise addition of N-bromosuccinimide (1.699 g, 9.54 mmol) over 30 min. The mixture was warmed to 0° C. and stirred for 1 h, then was treated with 40% aqueous sodium bisulfate (10 mL). The acetonitrile was removed under vacuum and the aqueous residue was extracted with EtOAc (3×40 mL). The combined organic layers were washed with water and brine, dried and concentrated to give 3-bromo-6-hydroxy-2-methylbenzoic acid as a white solid (1.60 g, 80%). 1H NMR (400 MHz, methanol-d4) δ 7.47 (1H, d, J=8.80 Hz), 6.67 (1H, d, J=8.80 Hz), 2.50 (3H, s). Mass spectrum m/z 231, 233 (M-1-1)−.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.699 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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